molecular formula C16H18N4O2S B6052647 1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide

Cat. No.: B6052647
M. Wt: 330.4 g/mol
InChI Key: NHJGAZHBNOROQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, it has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide in lab experiments is its high potency and selectivity. Moreover, it has been found to exhibit low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research on 1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, further research is needed to optimize its synthesis method and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting compound with piperidine-4-carboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(4-methylbenzoyl)-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. Moreover, it has been found to be effective in treating various diseases, including cancer, arthritis, and bacterial infections.

Properties

IUPAC Name

1-(4-methylbenzoyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-2-4-13(5-3-11)15(22)20-8-6-12(7-9-20)14(21)18-16-19-17-10-23-16/h2-5,10,12H,6-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJGAZHBNOROQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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